REACTION_CXSMILES
|
[Li]CCCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][CH:18]=1.[C:27](=[O:29])=[O:28]>O1CCCC1>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([C:23]([F:24])([F:25])[F:26])=[CH:21][C:22]=1[C:27]([OH:29])=[O:28]
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Name
|
|
Quantity
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26.7 mL
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Type
|
reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
|
22.5 mL
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Type
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reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
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130 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
carefully lowered to −100° C.
|
Type
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WAIT
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Details
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The mixture was kept at −100° C. for 6 hours
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Duration
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6 h
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Type
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STIRRING
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Details
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The resulting mixture was stirred at room temperature for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The residue solvent was removed by evaporation
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Type
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ADDITION
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Details
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Water (150 mL) was added
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Type
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EXTRACTION
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Details
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the mixture was extracted with diethyl ether (3×50 mL)
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Type
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EXTRACTION
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Details
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extracted with methylene chloride (3×50 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with saturated sodium chloride (NaCl) (75 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |